spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid
CAS No.: 119404-79-4
Cat. No.: VC11624539
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119404-79-4 |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | spiro[adamantane-2,2'-cyclopropane]-1'-carboxylic acid |
| Standard InChI | InChI=1S/C13H18O2/c14-12(15)11-6-13(11)9-2-7-1-8(4-9)5-10(13)3-7/h7-11H,1-6H2,(H,14,15) |
| Standard InChI Key | WVNJLPDZLBHERL-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)C34CC4C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid belongs to the class of spiro compounds, where two cyclic systems (adamantane and cyclopropane) share a single atom, creating a rigid three-dimensional structure. The adamantane moiety contributes high thermal stability and lipophilicity, while the cyclopropane ring introduces strain and reactivity. The carboxylic acid group at the 3'-position enhances polarity, potentially improving solubility and enabling interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | Spiro[adamantane-2,2'-cyclopropane]-1'-carboxylic acid |
| Purity (Commercial) | ≥95% |
Synthesis and Preparation
Synthetic Routes
The synthesis of spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid typically involves multi-step protocols starting from adamantane or its derivatives. A generalized approach includes:
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Spiro Linkage Formation: Cyclopropanation of adamantane derivatives via methods such as Simmons-Smith reactions or [3+2] cycloadditions .
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Functionalization: Introduction of the carboxylic acid group through oxidation of a precursor (e.g., ester or alcohol) or direct carboxylation.
For example, analogous spirocyclic prolines are synthesized via Horner-Wadsworth-Emmons reactions followed by Michael addition and lactamization . While these methods target different spiro systems, they highlight the feasibility of constructing strained spiro frameworks with functional groups.
Challenges and Optimizations
Key challenges include managing the steric hindrance of the adamantane core and the strain inherent to cyclopropane. Recent advances in decarboxylation and regioselective reductions (e.g., Krapcho decarboxylation) have improved yields in related compounds . Scalability remains a concern, though multigram syntheses of similar spiro compounds suggest pathways for optimization .
Material Science Applications
The compound’s rigid, three-dimensional structure makes it a candidate for:
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Polymer Additives: Enhancing thermal stability and mechanical properties.
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Metal-Organic Frameworks (MOFs): Serving as a ligand for constructing porous materials.
Research Gaps and Future Directions
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Biological Screening: Systematic evaluation against viral, bacterial, and cancer cell lines.
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Synthetic Methodology: Development of one-pot syntheses or catalytic asymmetric routes.
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Structure-Activity Relationships (SAR): Modifying the cyclopropane ring size or substituting the carboxylic acid to optimize activity.
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